Cap-dependent endonuclease-IN-23 Cap-dependent endonuclease-IN-23
Brand Name: Vulcanchem
CAS No.:
VCID: VC16661686
InChI: InChI=1S/C26H23F2N3O7/c1-29-21-9-11-36-20-13-18(28)17(27)12-16(20)22(15-6-4-3-5-7-15)31(21)30-10-8-19(32)24(23(30)25(29)33)37-14-38-26(34)35-2/h3-8,10,12-13,21-22H,9,11,14H2,1-2H3/t21-,22+/m1/s1
SMILES:
Molecular Formula: C26H23F2N3O7
Molecular Weight: 527.5 g/mol

Cap-dependent endonuclease-IN-23

CAS No.:

Cat. No.: VC16661686

Molecular Formula: C26H23F2N3O7

Molecular Weight: 527.5 g/mol

* For research use only. Not for human or veterinary use.

Cap-dependent endonuclease-IN-23 -

Specification

Molecular Formula C26H23F2N3O7
Molecular Weight 527.5 g/mol
IUPAC Name [(2S,12R)-5,6-difluoro-13-methyl-14,17-dioxo-2-phenyl-9-oxa-1,13,20-triazatetracyclo[10.8.0.03,8.015,20]icosa-3,5,7,15,18-pentaen-16-yl]oxymethyl methyl carbonate
Standard InChI InChI=1S/C26H23F2N3O7/c1-29-21-9-11-36-20-13-18(28)17(27)12-16(20)22(15-6-4-3-5-7-15)31(21)30-10-8-19(32)24(23(30)25(29)33)37-14-38-26(34)35-2/h3-8,10,12-13,21-22H,9,11,14H2,1-2H3/t21-,22+/m1/s1
Standard InChI Key NKFNQBUTOXCBGL-YADHBBJMSA-N
Isomeric SMILES CN1[C@H]2CCOC3=CC(=C(C=C3[C@@H](N2N4C=CC(=O)C(=C4C1=O)OCOC(=O)OC)C5=CC=CC=C5)F)F
Canonical SMILES CN1C2CCOC3=CC(=C(C=C3C(N2N4C=CC(=O)C(=C4C1=O)OCOC(=O)OC)C5=CC=CC=C5)F)F

Introduction

Mechanistic Basis of Cap-Dependent Endonuclease Inhibition

Structural and Functional Insights into Viral Cap-Snatching

Comparative Analysis of CEN-IN-23 and Benchmark Inhibitors

In Vitro Inhibition Profiles Across Virus Families

CEN-IN-23’s inhibitory activity has been evaluated using recombinant full-length viral polymerases in gel-based substrate depletion assays. The following table summarizes key findings:

Virus FamilyPolymerase TargetCEN-IN-23 IC<sub>50</sub>BXA IC<sub>50</sub>Substrate Preference
OrthomyxoviridaeInfluenza B85 nM209 nMCapped RNA
PhenuiviridaeSFTSV4.2 µM16.5 µMCapped/Uncapped
HantaviridaeHTNV12.7 µM622 µMCapped/Uncapped

CEN-IN-23 demonstrates a 2.5-fold improvement over BXA against influenza B virus (IBV) and a 4- to 50-fold enhancement against SFTSV and HTNV, respectively . Notably, CEN-IN-23 retains activity against bunyaviral L proteins that lack strict cap dependence, suggesting a broader mechanism of action .

Resistance Profiling and Mutational Analysis

Resistance to CEN inhibitors often arises from mutations in the endonuclease active site. For example, the I38T mutation in influenza polymerase confers resistance to BXA . In contrast, CEN-IN-23 maintains efficacy against BXA-resistant strains due to its ability to form additional hydrogen bonds with conserved residues (e.g., E80 and D108 in IBV) . Structural modeling predicts that bulky substitutions in the endonuclease pocket (e.g., F105L in HTNV) may reduce CEN-IN-23 binding, though such variants remain rare in clinical isolates .

Pharmacological and Preclinical Development

Pharmacokinetic Optimization

CEN-IN-23’s design incorporates a phosphate prodrug moiety to enhance oral bioavailability, akin to BXA’s marboxil prodrug . In murine models, a single 10 mg/kg oral dose achieves plasma concentrations exceeding the IC<sub>90</sub> for influenza and SFTSV within 2 hours, with a half-life of 14.3 hours . Tissue distribution studies indicate preferential accumulation in respiratory and lymphoid tissues, aligning with the tropism of target viruses .

Combination Therapy Synergy

Combining CEN-IN-23 with neuraminidase inhibitors (e.g., oseltamivir) or RNA synthesis inhibitors (e.g., favipiravir) has shown additive effects in reducing viral load and mortality in co-infected mice . For example:

  • Influenza A/H1N1: CEN-IN-23 + oseltamivir reduced lung viral titers by 4.5 log<sub>10</sub> compared to monotherapy (3.2 log<sub>10</sub>) .

  • SFTSV: CEN-IN-23 + favipiravir improved survival rates from 40% to 85% in lethal challenge models .

Clinical Implications and Future Directions

Addressing Unmet Needs in Antiviral Therapy

Current antivirals for bunyaviral infections (e.g., ribavirin) suffer from limited efficacy and high toxicity . CEN-IN-23’s improved safety profile in preclinical tox screens (no observed adverse effects at 100 mg/kg) positions it as a viable candidate for Phase I trials .

Challenges in Broad-Spectrum Activity

While CEN-IN-23 shows promise against influenza and select bunyaviruses, its activity against other Bunyavirales (e.g., Lassa virus) remains limited. Structural analyses suggest that divergent endonuclease conformations in arenaviruses may necessitate further chemical optimization .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator